Specific Scientific Field: Biomedical Materials & Devices, Drug Delivery Systems
Summary of the Application: DPAEMA is used in the creation of cationic nanoparticles for intracellular drug delivery . These nanoparticles have pH-responsive properties, which are useful for delivering therapeutic agents within cells .
Methods of Application: The nanoparticles are synthesized with DPAEMA as a comonomer, which increases the hydrophobic content of the inner particle core . The hydrophobic nature of DPAEMA under certain pH conditions allows it to transition into a hydrophobic state, making it an ideal candidate for use in pH-responsive nanoparticles .
Specific Scientific Field: Polymer Chemistry
Methods of Application: The copolymers are synthesized using the reversible addition–fragmentation chain transfer polymerization technique (RAFT polymerization) . DPAEMA is used along with dimethylamino ethyl methacrylate to create the copolymers .
Results or Outcomes: The synthesized copolymers exhibit novel solution properties and self-assemble in aqueous media . The behavior and properties of the resulting micelles and aggregates are dependent on the pH, temperature, and ionic strength of the aqueous solutions .
Specific Scientific Field: Polymer Chemistry, Biomedical Materials & Devices
Summary of the Application: DPAEMA is used in the creation of pH-responsive polymer systems . These polymers can respond to solution pH by undergoing structural and property changes such as surface activity, chain conformation, solubility, and configuration .
Methods of Application: The polymers are synthesized using DPAEMA as a monomer . The physical properties of the polymer, such as its chain conformation, configuration, and solubility, can be tailored by manipulating the pH or ionic strength .
Results or Outcomes: These unique properties of pH-responsive polymer systems make them very useful in various applications such as drug delivery, gene delivery, sensors, surfaces, membranes, and chromatography .
Specific Scientific Field: Biomedical Engineering, Tissue Engineering
Summary of the Application: Polymers synthesized with DPAEMA find application in tissue engineering . They can be used to create scaffolds that support the growth and development of new tissues .
Methods of Application: The polymers are synthesized using DPAEMA as a monomer . The resulting polymers can be processed into various forms, such as hydrogels or nanofibers, to create scaffolds suitable for tissue engineering .
Results or Outcomes: The use of DPAEMA-based polymers in tissue engineering has shown promising results, with improved cell adhesion, proliferation, and differentiation observed in several studies .
Specific Scientific Field: Biomedical Materials & Devices, Nanotechnology
Summary of the Application: DPAEMA is used to enhance the stability and cytocompatibility of cationic nanoparticles . These nanoparticles are widely investigated for their potent ability to transport therapeutic agents intracellularly .
Methods of Application: The nanoparticles are synthesized with DPAEMA, a comonomer that heightens the hydrophobic content of the inner particle core . DPAEMA transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation, making it an ideal candidate for use in pH-responsive nanoparticles .
Summary of the Application: DPAEMA is used in the synthesis of pH-responsive polymers . These polymers can respond to solution pH by undergoing structural and property changes such as surface activity, chain conformation, solubility, and configuration .
2-(Diisopropylamino)ethyl methacrylate is a methacrylate monomer characterized by its unique chemical structure, which includes a diisopropylamino group. The compound has a molecular formula of C₁₂H₂₃NO₂ and a molecular weight of 213.32 g/mol. It appears as a colorless to pale yellow liquid and is known for its high purity, typically exceeding 98% in commercial preparations . The compound is also referred to by other names, including 2-methyl-2-propenoic acid 2-[bis(1-methylethyl)amino]ethyl ester and DPAEMA (stabilized with MEHQ) .
DPAEMA is a mild irritant and can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed.
Research indicates that 2-(Diisopropylamino)ethyl methacrylate has mild irritant properties towards skin and eyes, based on animal studies . Its biological activity is primarily linked to its potential use in drug delivery systems, particularly as a component in nanocarriers for siRNA transfection. The pH-responsive nature of polymers derived from this compound allows for targeted drug release in physiological environments .
The synthesis of 2-(Diisopropylamino)ethyl methacrylate typically involves the reaction of diisopropylamine with methacryloyl chloride. This reaction can be carried out under controlled conditions to yield the desired product with high purity. The general reaction scheme can be represented as follows:
textDiisopropylamine + Methacryloyl Chloride → 2-(Diisopropylamino)ethyl Methacrylate + HCl
Additionally, variations in reaction conditions such as temperature and solvent choice can influence the yield and purity of the final product.
2-(Diisopropylamino)ethyl methacrylate finds applications across multiple fields:
Studies have focused on the interaction of 2-(Diisopropylamino)ethyl methacrylate-based polymers with biological systems, particularly their behavior in drug delivery applications. These polymers demonstrate favorable interactions with cellular membranes, facilitating improved cellular uptake of encapsulated drugs. The pH-responsive behavior enhances their effectiveness by ensuring drug release occurs at desired physiological pH levels .
Several compounds share structural similarities with 2-(Diisopropylamino)ethyl methacrylate, including:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-(Diisopropylamino)ethyl methacrylate | Tertiary amine with methacrylate functionality | pH-responsive drug delivery potential |
| N,N-Diisopropylethylamine | Tertiary amine | Lacks polymerizable functionality |
| 2-(Dimethylamino)ethyl methacrylate | Tertiary amine with methacrylate functionality | Different biological interactions |
| Methacrylic acid | Simple carboxylic acid | No amino functionality |
The uniqueness of 2-(Diisopropylamino)ethyl methacrylate lies in its combination of both polymerizable and bioactive properties, making it particularly valuable for advanced applications in materials science and biomedicine.
The exploration of DPA began in the early 2000s, driven by advancements in controlled polymerization techniques. Initial studies focused on synthesizing poly(2-(diisopropylamino)ethyl methacrylate) (PDPA) via atom transfer radical polymerization (ATRP) using catalysts like Cu(II)Br₂/Me₆TREN in isopropanol–water mixtures. These early efforts highlighted the challenges of achieving well-defined polymer architectures due to the monomer’s steric hindrance and the need for precise control over molecular weight and dispersity.
By the mid-2010s, reversible addition-fragmentation chain transfer (RAFT) polymerization emerged as a preferred method for synthesizing DPA-based copolymers, enabling precise control over block lengths and architectures. This shift coincided with the development of pH-responsive micelles and nanoparticles, where DPA’s protonation behavior at physiological pH (~6.3) became central to drug release mechanisms.
Recent advances have integrated DPA into hybrid systems, such as polydopamine (PDA)-based materials, leveraging its responsive features alongside bioinspired coatings. This evolution reflects a broader trend toward multifunctional polymers that combine responsiveness with biocompatibility.
DPA’s tertiary amine group confers pH sensitivity with a pKa of approximately 6.3, enabling protonation in acidic environments (e.g., endosomal compartments) and deprotonation at neutral pH. This property is exploited in drug delivery systems where nanoparticles disassemble below pH 6.5, releasing therapeutic payloads.
The tertiary amine’s sterically hindered environment minimizes premature protonation, allowing precise pH-triggered responses. This contrasts with less hindered amines (e.g., diethylamino groups), which exhibit higher pKa values (~7.0–7.3).
DPA’s applications span multiple domains, with a focus on biomedical engineering and advanced materials science. Below is a detailed analysis of its current uses:
DPA-based nanoparticles are engineered to deliver chemotherapeutics selectively to acidic microenvironments, such as tumor tissues or lysosomes. For example:
DPA’s cationic nature at acidic pH facilitates DNA complexation, though its use in gene delivery remains less common than diethylamino-based analogs due to its lower charge density at neutral pH. Recent studies explore its role in:
Beyond biomedicine, DPA contributes to:
2-(Diisopropylamino)ethyl methacrylate represents a methacrylate class monomer with unique chemical properties that make it suitable for controlled radical polymerization techniques [1] [2]. The compound, bearing the molecular formula C₁₂H₂₃NO₂ and molecular weight of 213.32 g/mol, exhibits characteristic features including a colorless to light yellow liquid appearance with a density of 0.900 g/mL at 25°C [1] [3]. The presence of the diisopropylamino functional group imparts pH-responsive behavior to the resulting polymers, making this monomer particularly valuable for biomedical applications [2] [4].
Atom Transfer Radical Polymerization has emerged as a highly effective method for polymerizing 2-(diisopropylamino)ethyl methacrylate, offering precise control over molecular weight and polymer architecture [8] [9]. The technique relies on a reversible redox process that maintains an equilibrium between dormant polymer chains and active radicals, thereby minimizing termination reactions and enabling controlled polymer growth [8] [13].
The Atom Transfer Radical Polymerization mechanism for 2-(diisopropylamino)ethyl methacrylate follows the established inner sphere electron transfer process characteristic of transition metal-mediated polymerization [13] [26]. The polymerization begins with the activation of an alkyl halide initiator through reversible halogen transfer to a copper complex in its lower oxidation state [8] [13]. This process generates propagating radicals that react with monomer units, while the copper complex is simultaneously oxidized to a higher oxidation state [13] [26].
The kinetic profile of 2-(diisopropylamino)ethyl methacrylate polymerization demonstrates typical controlled radical polymerization behavior, characterized by a linear relationship between ln([M]₀/[M]) and reaction time [10] [14]. Research has shown that the polymerization rate decreases with increasing target degree of polymerization, attributed to lower radical concentrations in the polymerization mixture [35]. The equilibrium constant KATRP, defined as the ratio of activation to deactivation rate constants (kact/k_deact), plays a crucial role in determining the level of control achieved in the polymerization [26] [27].
| Parameter | Value | Reference |
|---|---|---|
| Activation Rate Constant (k_act) | Variable with catalyst system | [26] |
| Deactivation Rate Constant (k_deact) | Variable with catalyst system | [26] |
| Propagation Rate Constant (k_p) | Monomer-dependent | [23] |
| Termination Rate Constant (k_t) | Minimized in controlled conditions | [23] |
The selection of appropriate catalyst systems is fundamental to achieving controlled polymerization of 2-(diisopropylamino)ethyl methacrylate [10] [14]. Copper-based catalysts have proven most effective, with CuBr₂/Me₆TREN (tris(2-dimethylamino)amine) representing a highly successful combination for this monomer [10] [14]. Alternative ligand systems, particularly TPMA (tris(2-pyridylmethyl)amine), have demonstrated superior performance, requiring five times less copper catalyst to achieve comparable control levels [14].
The catalyst concentration significantly influences polymerization outcomes, with optimal concentrations typically ranging between 0.05 and 0.075 times the initiator concentration [27]. Research has established that catalyst systems based on CuBr₂ complexes with nitrogen-containing ligands provide excellent control over molecular weight distribution, achieving dispersity values below 1.15 [10] [14].
| Catalyst System | Ligand | Optimal Concentration Ratio | Dispersity Achieved | Reference |
|---|---|---|---|---|
| CuBr₂/Me₆TREN | Tris(2-dimethylamino)amine | 0.05-0.075 × [Initiator] | < 1.15 | [14] |
| CuBr₂/TPMA | Tris(2-pyridylmethyl)amine | 0.01-0.015 × [Initiator] | < 1.15 | [14] |
| CuBr₂/TPMA | Tris(2-pyridylmethyl)amine | Variable | 1.18-1.32 | [11] |
Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization represents an advanced variant specifically optimized for 2-(diisopropylamino)ethyl methacrylate polymerization [10] [14]. This technique employs sodium dithionite (Na₂S₂O₄) as both a supplemental activator and reducing agent, enabling polymerization under environmentally benign conditions with significantly reduced catalyst loadings [10] [14].
The mechanism of Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization differs from conventional Atom Transfer Radical Polymerization through the continuous regeneration of the Cu(I) activator species [12] [14]. Sodium dithionite serves a dual function, both activating dormant chain ends and reducing accumulated Cu(II) species back to the active Cu(I) state [10] [14]. This process maintains the necessary equilibrium for controlled polymerization while preventing catalyst deactivation [14].
Optimization studies have revealed that continuous feeding of sodium dithionite throughout the polymerization process provides superior control compared to initial addition protocols [14]. The optimal catalyst concentration for Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization of 2-(diisopropylamino)ethyl methacrylate has been established at 500 parts per million of CuBr₂ with Me₆TREN ligand [14].
| Process Parameter | Optimal Value | Control Achieved | Reference |
|---|---|---|---|
| CuBr₂ Concentration | 500 ppm | Mw/Mn < 1.15 | [14] |
| Na₂S₂O₄ Addition | Continuous feeding | High conversion (~90%) | [14] |
| Reaction Temperature | 40°C | Controlled molecular weight | [10] |
| Solvent System | Isopropanol/Water | Low dispersity | [10] |
The optimization of 2-(diisopropylamino)ethyl methacrylate Atom Transfer Radical Polymerization requires careful consideration of multiple interdependent parameters [14] [27]. Temperature control plays a critical role, with 40°C identified as optimal for achieving rapid polymerization rates while maintaining excellent molecular weight control [10] [14]. Solvent selection significantly impacts polymerization kinetics, with isopropanol-water mixtures providing superior results compared to purely organic or aqueous systems [10] [14].
The initiator structure influences both polymerization rate and end-group functionality [10] [35]. Ethyl 2-bromoisobutyrate (EBiB) and propargyl 2-bromoisobutyrate (PgBiB) have both demonstrated excellent performance, with the latter enabling subsequent click chemistry modifications [10]. The target degree of polymerization directly affects polymerization kinetics, with higher target values requiring longer reaction times and potentially leading to broader molecular weight distributions [35].
Electrochemical control methods have emerged as advanced optimization strategies, providing real-time adjustment of catalyst activity through applied potential or current [22]. These techniques offer additional control parameters including potential, current, and total charge passed, enabling fine-tuning of polymerization rates and molecular weight distributions [22].
| Control Parameter | Optimal Range | Effect on Polymerization | Reference |
|---|---|---|---|
| Temperature | 35-45°C | Rate and control balance | [10] [14] |
| Catalyst Loading | 0.05-0.075 × [I]₀ | Molecular weight control | [27] |
| Solvent Ratio (IPA/H₂O) | 2:1 v/v | Enhanced solubility | [10] |
| Target DP | 20-100 | Kinetics and dispersity | [35] |
Reversible Addition-Fragmentation Chain Transfer polymerization has proven highly effective for controlling the polymerization of 2-(diisopropylamino)ethyl methacrylate, offering advantages in terms of reaction conditions and monomer versatility [15] [17]. This technique employs thiocarbonylthio compounds as chain transfer agents to mediate polymerization through a reversible addition-fragmentation mechanism [17] [19].
The selection of appropriate chain transfer agents is crucial for successful Reversible Addition-Fragmentation Chain Transfer polymerization of 2-(diisopropylamino)ethyl methacrylate [15] [17]. Research has demonstrated that 4-cyanopentanoic acid dithiobenzoate serves as an effective chain transfer agent for this monomer, providing excellent control over molecular weight and polydispersity [15]. The choice of chain transfer agent depends on the substituent groups R and Z, which significantly impact polymerization kinetics and the degree of structural control achieved [17] [20].
Dithioesters represent the most commonly employed class of chain transfer agents for methacrylate monomers, including 2-(diisopropylamino)ethyl methacrylate [17] [19]. The stabilizing group (Z) and leaving group (R) must be carefully matched to the monomer reactivity to ensure efficient chain transfer and fragmentation processes [17] [20]. For 2-(diisopropylamino)ethyl methacrylate, aromatic dithioesters with appropriate leaving groups have shown superior performance [15].
| Chain Transfer Agent Class | Example | Suitability for DPA | Reference |
|---|---|---|---|
| Dithioesters | 4-Cyanopentanoic acid dithiobenzoate | Excellent | [15] |
| Trithiocarbonates | General structure | Good | [17] |
| Xanthates | General structure | Moderate | [17] |
| Dithiocarbamates | General structure | Moderate | [17] |
The mechanism of 2-(diisopropylamino)ethyl methacrylate Reversible Addition-Fragmentation Chain Transfer polymerization follows the established addition-fragmentation pathway characteristic of this controlled radical polymerization technique [18] [19]. The process begins with conventional radical initiation, followed by rapid consumption of the chain transfer agent through addition-fragmentation reactions [18] [34]. This initial phase establishes the main equilibrium between dormant macro-chain transfer agents and active propagating radicals [18] [34].
The kinetics of 2-(diisopropylamino)ethyl methacrylate Reversible Addition-Fragmentation Chain Transfer polymerization demonstrate first-order behavior with respect to monomer concentration, indicating successful control over the polymerization process [15] [18]. The rate of polymerization is governed by the equilibrium between addition and fragmentation processes, with the rate constants depending on the specific chain transfer agent employed [18] [19].
Unlike Atom Transfer Radical Polymerization, Reversible Addition-Fragmentation Chain Transfer polymerization does not reduce the termination rate but instead relies on efficient chain transfer to compete with both termination and propagation reactions [28]. The number of terminated chains can be predicted based on the amount of free radical initiator used [28] [18].
| Kinetic Parameter | Characteristic | Impact on Control | Reference |
|---|---|---|---|
| Chain Transfer Rate | Fast relative to propagation | Excellent control | [18] |
| Fragmentation Rate | Balanced with addition | Molecular weight control | [18] |
| Termination Rate | Unchanged from free radical | Predicted by initiator concentration | [28] |
The living character of 2-(diisopropylamino)ethyl methacrylate Reversible Addition-Fragmentation Chain Transfer polymerization is evidenced by the linear relationship between molecular weight and monomer conversion, coupled with the retention of chain-end functionality [15] [19]. The thiocarbonylthio end groups remain intact throughout the polymerization process, enabling chain extension and block copolymer synthesis [15] [19].
Chain end functionality in Reversible Addition-Fragmentation Chain Transfer polymers of 2-(diisopropylamino)ethyl methacrylate approaches theoretical values, with high retention of the thiocarbonylthio groups [15]. This functionality enables post-polymerization modifications, including end-group removal or transformation to other functional groups [19] [31]. The preservation of end-group functionality allows for the direct synthesis of block copolymers through sequential monomer addition [15].
The livingness of the polymerization is quantified by the living fraction, which can be calculated based on the ratio of chain transfer agent to initiator concentrations [18]. For 2-(diisopropylamino)ethyl methacrylate polymerization, living fractions exceeding 0.9 are routinely achieved under optimized conditions [15].
| Living Character Indicator | Typical Value | Significance | Reference |
|---|---|---|---|
| Molecular Weight vs Conversion | Linear relationship | Controlled growth | [15] |
| Chain End Functionality | > 90% | High end-group retention | [15] |
| Living Fraction | > 0.9 | Excellent control | [18] |
| Polydispersity Index | < 1.3 | Narrow molecular weight distribution | [15] |
The comparative analysis of Reversible Addition-Fragmentation Chain Transfer and Atom Transfer Radical Polymerization for 2-(diisopropylamino)ethyl methacrylate reveals distinct advantages and limitations for each technique [24] [28]. Reversible Addition-Fragmentation Chain Transfer polymerization offers superior tolerance to functional groups and reaction conditions, enabling polymerization in protic solvents and aqueous media [19] [31]. This technique also demonstrates broader monomer compatibility and does not require stringent oxygen exclusion [19] [24].
Atom Transfer Radical Polymerization provides superior control over termination reactions through its unique equilibrium mechanism, potentially yielding polymers with narrower molecular weight distributions [23] [28]. The technique offers better control over chain-end purity, as the continuous radical generation in Reversible Addition-Fragmentation Chain Transfer can lead to contamination with homopolymer in block copolymer syntheses [28]. Additionally, Atom Transfer Radical Polymerization enables more precise control over polymerization rates through catalyst concentration adjustments [26] [27].
For 2-(diisopropylamino)ethyl methacrylate specifically, both techniques have demonstrated excellent performance, with the choice often depending on the intended application and required polymer properties [10] [15]. Reversible Addition-Fragmentation Chain Transfer offers advantages for biomedical applications due to its compatibility with aqueous systems and benign reaction conditions [15] [19]. Atom Transfer Radical Polymerization may be preferred when precise molecular weight control and narrow dispersity are paramount [10] [14].
| Comparison Parameter | RAFT | ATRP | Reference |
|---|---|---|---|
| Monomer Tolerance | Excellent | Good | [24] [31] |
| Solvent Compatibility | Broad (including aqueous) | Limited | [19] [31] |
| Oxygen Tolerance | Good | Poor | [24] [31] |
| Molecular Weight Control | Excellent | Excellent | [15] [10] |
| End Group Purity | Good | Excellent | [28] |
| Reaction Conditions | Mild | Moderate | [19] [14] |
| Catalyst Requirements | Chain transfer agent only | Metal catalyst system | [17] [14] |
Corrosive;Irritant